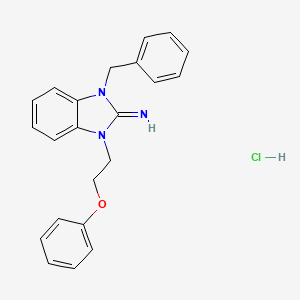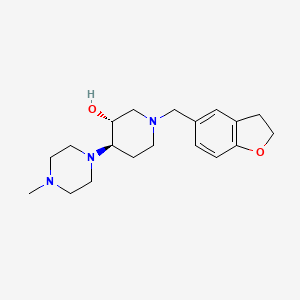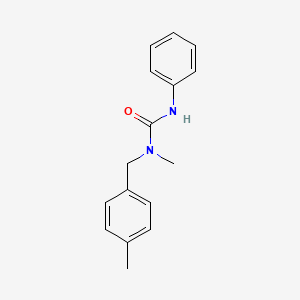
4,5-bis(4-methylphenyl)-2-phenyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-bis(4-methylphenyl)-2-phenyl-1H-imidazole, also known as BMPI, is a heterocyclic organic compound that belongs to the imidazole family. It is a white crystalline substance that is widely used in scientific research due to its unique properties. BMPI has been found to exhibit various biochemical and physiological effects and has been extensively studied for its potential applications in the field of medicine and biotechnology.
Mécanisme D'action
4,5-bis(4-methylphenyl)-2-phenyl-1H-imidazole exerts its biological effects by binding to specific receptors in the body, including the cyclooxygenase-2 (COX-2) enzyme and the peroxisome proliferator-activated receptor gamma (PPARγ). By binding to these receptors, this compound can modulate various signaling pathways in the body, leading to its observed biological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. It has been shown to inhibit the activity of the COX-2 enzyme, which is involved in the production of inflammatory mediators in the body. This compound has also been found to exhibit antioxidant properties, which can help protect cells from oxidative stress and damage. Additionally, this compound has been shown to exhibit antitumor properties, including the inhibition of tumor cell proliferation and the induction of apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
4,5-bis(4-methylphenyl)-2-phenyl-1H-imidazole has several advantages for use in laboratory experiments. It is a highly pure and stable compound that can be easily synthesized in large quantities. This compound is also relatively inexpensive compared to other compounds used in scientific research. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for research on 4,5-bis(4-methylphenyl)-2-phenyl-1H-imidazole. One area of interest is the development of novel this compound derivatives with improved pharmacological properties. Another potential direction is the investigation of this compound's potential use as a diagnostic tool in cancer research. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
4,5-bis(4-methylphenyl)-2-phenyl-1H-imidazole can be synthesized by a variety of methods, including the reaction of 4-methylbenzaldehyde and benzil with ammonium acetate in the presence of an acid catalyst. The reaction yields this compound as a white crystalline solid with a high degree of purity. Other methods of synthesis include the reaction of 4-methylbenzaldehyde and benzil with urea or thiourea in the presence of a base catalyst.
Applications De Recherche Scientifique
4,5-bis(4-methylphenyl)-2-phenyl-1H-imidazole has been extensively studied for its potential applications in the field of medicine and biotechnology. It has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. This compound has also been studied for its potential use as a diagnostic tool in cancer research.
Propriétés
IUPAC Name |
4,5-bis(4-methylphenyl)-2-phenyl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2/c1-16-8-12-18(13-9-16)21-22(19-14-10-17(2)11-15-19)25-23(24-21)20-6-4-3-5-7-20/h3-15H,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQASEVRFVJCLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B4997719.png)

![N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B4997729.png)


![methyl 4-(2-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4997757.png)
![2-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4997766.png)
![(3aS*,5S*,9aS*)-5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-(3-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4997771.png)

![ethyl 4-{[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B4997786.png)
![3-[(3,5-dibromo-2-pyridinyl)amino]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4997798.png)
![4-chloro-2-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B4997799.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-biphenylcarboxamide](/img/structure/B4997808.png)
![3-[2-(4-fluorophenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4997818.png)